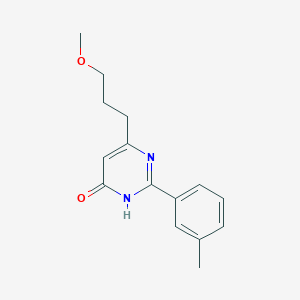![molecular formula C16H14N2O2 B7356275 4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol, commonly known as PEXID, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PEXID is a potent and selective inhibitor of a specific protein, making it a promising candidate for the development of new drugs for various diseases.
Mécanisme D'action
PEXID works by inhibiting the activity of a specific protein, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this protein, PEXID can induce cell death in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
PEXID has been shown to have significant biochemical and physiological effects. In cancer cells, PEXID induces cell death by activating apoptotic pathways and inhibiting cell growth and proliferation. In neurodegenerative diseases, PEXID has been shown to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
PEXID has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. PEXID is also highly selective, which makes it a useful tool for studying specific cellular processes. However, PEXID has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of PEXID. One area of research is the development of new drugs based on the structure of PEXID. Researchers are also studying the potential use of PEXID in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research to better understand the mechanism of action of PEXID and its potential applications in other diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of PEXID in preclinical and clinical trials.
In conclusion, PEXID is a promising compound that has significant potential for the development of new drugs for various diseases. Its unique properties make it a useful tool for scientific research, and ongoing studies are exploring its potential applications in cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of PEXID and its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of PEXID involves the reaction of 5-(1-phenylethyl)-1,2,4-oxadiazole-3-carboxylic acid with phenol in the presence of a coupling agent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of PEXID. The synthesis of PEXID is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PEXID has been extensively studied in scientific research due to its potential therapeutic applications. PEXID is a potent and selective inhibitor of a specific protein, which makes it a promising candidate for the development of new drugs. PEXID has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and lung cancer. PEXID has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[5-(1-phenylethyl)-1,2,4-oxadiazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(12-5-3-2-4-6-12)16-17-15(18-20-16)13-7-9-14(19)10-8-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRYOLDUCFHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]acetamide](/img/structure/B7356231.png)

![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![3-[1-[2-(Methylamino)benzoyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356248.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one](/img/structure/B7356272.png)

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
